Cas no 361173-69-5 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide
- N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 4H-1-Benzopyran-2-carboxamide, N-[4-(2-benzothiazolyl)-2-thiazolyl]-4-oxo-
-
- インチ: 1S/C20H11N3O3S2/c24-14-9-16(26-15-7-3-1-5-11(14)15)18(25)23-20-22-13(10-27-20)19-21-12-6-2-4-8-17(12)28-19/h1-10H,(H,22,23,25)
- InChIKey: WGNOAUGPEZWVSF-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=NC(C3=NC4=CC=CC=C4S3)=CS2)=O)OC2=CC=CC=C2C(=O)C=1
じっけんとくせい
- 密度みつど: 1.568±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 3.09±0.70(Predicted)
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0816-0335-20μmol |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-30mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-100mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-3mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-50mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-25mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-75mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-2mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-20mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0816-0335-5mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361173-69-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 関連文献
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamideに関する追加情報
Introduction to N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide (CAS No. 361173-69-5)
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 361173-69-5, belongs to a class of molecules that exhibit promising properties in various therapeutic applications. The intricate architecture of this molecule, featuring multiple heterocyclic rings, makes it a subject of extensive research and development.
The core structure of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide consists of a chromene core substituted with a benzothiazole and a thiazole moiety. This combination of heterocycles is known to contribute to the compound's biochemical interactions and its potential efficacy in targeting specific biological pathways. The presence of an amide functional group at the 2-position of the chromene ring further enhances its reactivity and binding affinity to biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed drug design, where compounds are engineered to interact with multiple biological receptors or enzymes simultaneously. N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide aligns well with this approach due to its ability to engage with various pharmacological targets. Studies have shown that the benzothiazole and thiazole components of this molecule can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
In addition to its anti-inflammatory potential, N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylyl)-4 oxo - 4H - chromene - 2 - carboxamide has demonstrated antioxidant properties. The synergistic effect of the chromene and heterocyclic rings contributes to its ability to scavenge free radicals and protect cells from oxidative damage. This makes it a promising candidate for applications in neuroprotective therapies, where oxidative stress plays a significant role in the pathogenesis of neurodegenerative diseases.
The chromene core of this compound is particularly noteworthy for its role in photodynamic therapy (PDT). Chromenes are known for their ability to absorb light at specific wavelengths and generate reactive oxygen species (ROS), which can selectively target and destroy cancer cells. By incorporating additional functional groups such as the benzothiazole and thiazole moieties, researchers aim to enhance the photosensitizing properties of chromenes while minimizing side effects. Preliminary studies suggest that N - 4 - ( 1 , 3 - benzothiazol - 2 - yl ) - 1 , 3 - thiazol - 2 - yl - 4 - oxo - 4 H - chromene - 2 - carboxamide exhibits enhanced efficacy in PDT compared to simpler chromene derivatives.
Another area of interest is the potential application of this compound in antimicrobial therapies. The structural features of N - 4 - ( 1 , 3 - benzothiazol - 2 - yl ) - 1 , 3 - thiazol - 2 yl ) oxo _ _ _ _ _ _ _ _ _ _ _ _ _ H chromene _ _ _ carboxamide make it capable of interfering with bacterial cell wall synthesis and membrane integrity. This has led to investigations into its effectiveness against resistant bacterial strains, including those that are resistant to conventional antibiotics. The benzothiazole moiety is particularly important in this context, as it has been shown to disrupt bacterial biofilms, which are often associated with persistent infections.
From a synthetic chemistry perspective, the preparation of N - 4 ( ( ) ) ( ) ) ) ) ) ) ) ) ) ) H chromene _ carboxamide presents several challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to access such molecules more efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the intricate heterocyclic framework of this compound. These methods not only improve yield but also allow for greater functional group tolerance, enabling the synthesis of analogs with tailored biological properties.
The pharmacokinetic profile of N - 4 ( ( ( )) H chromene carboxamide is another critical aspect that has been studied extensively. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing adverse effects. Preliminary pharmacokinetic studies suggest that this compound exhibits good oral bioavailability and moderate tissue distribution, which are favorable characteristics for systemic therapies. Additionally, its metabolic stability appears promising, indicating that it may have a prolonged half-life in vivo.
In conclusion, N - 4 ( ( ( )) H chromene carboxamide represents a fascinating example of how structural complexity can lead to novel biological activities. Its unique combination of heterocyclic rings and functional groups makes it a versatile tool for drug discovery and development. As research continues to uncover new therapeutic applications for this compound, it is likely that N – – – – – – – – – – – – – will play an increasingly important role in addressing various medical challenges.
361173-69-5 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide) 関連製品
- 2167533-70-0(1-acetyl-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid)
- 1803718-14-0(Ethyl 4-cyano-2-fluoro-3-methylphenylacetate)
- 1022658-35-0(Pyridine, 3-methyl-5-(methylthio)-)
- 898783-12-5(2,4-Dichloro-4'-thiomorpholinomethyl benzophenone)
- 2227699-40-1(rac-(1R,2R)-2-2-(1H-pyrazol-1-yl)phenylcyclopropane-1-carboxylic acid)
- 1216104-44-7(2,6-dimethylimidazo[1,2-a]pyridin-3-amine)
- 2110613-13-1(3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid)
- 946314-69-8(2-methylpropyl N-(4-{2-4-(furan-2-carbonyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 771574-78-8(2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile)
- 848635-49-4(1-(9H-purin-6-yl)-4-Piperidinamine)




